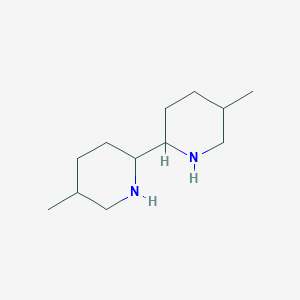![molecular formula C19H22N2O B1507660 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane CAS No. 1179337-03-1](/img/structure/B1507660.png)
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane
Descripción general
Descripción
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxetane ring fused with a diazaspiro nonane system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of formic acid and oxidative cyclization agents such as Oxone® .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxetane-fused benzimidazoles.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to ring-opened products.
Substitution: The compound can participate in substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include ring-fused benzimidazoles and other spirocyclic derivatives .
Aplicaciones Científicas De Investigación
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . This binding enhances the reduction of benzimidazolequinone substrates, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural features.
2-oxa-7-azaspiro[3.5]nonane: A closely related compound with a slightly different ring size.
Uniqueness
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of the benzhydryl group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)21-14-19(15-21)13-20-11-12-22-19/h1-10,18,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRSKPPZBWITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728584 | |
| Record name | 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179337-03-1 | |
| Record name | 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)




![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B1507599.png)
![methyl (3S,4R)-4-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B1507601.png)

![9,10-Bis[N-(p-tolyl)anilino]anthracene](/img/structure/B1507607.png)

![Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1507615.png)

